3-(4-bromophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of propanoic acid, where a bromophenyl group is attached to the third carbon and a hydroxyl group is attached to the second carbon
Safety and Hazards
Future Directions
The future directions for “3-(4-bromophenyl)-2-hydroxypropanoic acid” could involve further exploration of its potential biological and pharmacological activities. For instance, derivatives of phenylacetic acid have been studied for their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Therefore, “this compound” could be a promising candidate for future research in these areas.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, benzylic halides, which share a similar structure, typically react via an SN1 or SN2 pathway . This involves the formation of a resonance-stabilized carbocation, which can then undergo a variety of reactions .
Biochemical Pathways
These include pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase activities .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is commonly used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable bioavailability.
Result of Action
For example, 4-bromophenylacetic acid has been reported to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Action Environment
The action, efficacy, and stability of 3-(4-bromophenyl)-2-hydroxypropanoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which may be used in the synthesis of this compound, is known to be environmentally benign . Additionally, safety data sheets indicate that this compound should be stored in a well-ventilated place and kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-hydroxypropanoic acid typically involves the bromination of phenylpropanoic acid followed by hydroxylation. One common method is the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base to form 3-(4-bromophenyl)-2-propenoic acid, which is then hydrogenated to yield 3-(4-bromophenyl)propanoic acid. This intermediate is subsequently hydroxylated using a suitable oxidizing agent to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, hydrogenation, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 3-(4-Bromophenyl)-2-oxopropanoic acid or 3-(4-bromophenyl)-2-carboxypropanoic acid.
Reduction: 3-phenyl-2-hydroxypropanoic acid.
Substitution: 3-(4-methoxyphenyl)-2-hydroxypropanoic acid or 3-(4-ethoxyphenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
3-(4-Bromophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propanoic acid
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 3-(3-Bromophenyl)propanoic acid
Uniqueness
3-(4-Bromophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromophenyl group and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
154192-53-7 |
---|---|
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.